5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one

Medicinal Chemistry Process Chemistry Physicochemical Characterization

5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one (CAS 175135-72-5) is a synthetic pyridazin-3-one heterocycle featuring a 4-chloro, a 2-(3-chloro-4-fluorophenyl), and a 5-(1-methylhydrazino) substitution pattern. This compound is cataloged as a specialized research intermediate, with a reported melting point of 148–149°C, a molecular weight of 303.12 g/mol, and a calculated LogP of 2.68860.

Molecular Formula C11H9Cl2FN4O
Molecular Weight 303.12 g/mol
CAS No. 175135-72-5
Cat. No. B066090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one
CAS175135-72-5
Molecular FormulaC11H9Cl2FN4O
Molecular Weight303.12 g/mol
Structural Identifiers
SMILESCN(C1=C(C(=O)N(N=C1)C2=CC(=C(C=C2)F)Cl)Cl)N
InChIInChI=1S/C11H9Cl2FN4O/c1-17(15)9-5-16-18(11(19)10(9)13)6-2-3-8(14)7(12)4-6/h2-5H,15H2,1H3
InChIKeyVDHGHBDDDLJESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one (CAS 175135-72-5): Procurement-Relevant Structural Identity and Physicochemical Baseline


5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one (CAS 175135-72-5) is a synthetic pyridazin-3-one heterocycle featuring a 4-chloro, a 2-(3-chloro-4-fluorophenyl), and a 5-(1-methylhydrazino) substitution pattern . This compound is cataloged as a specialized research intermediate, with a reported melting point of 148–149°C, a molecular weight of 303.12 g/mol, and a calculated LogP of 2.68860 [1]. It is not a clinical candidate but a building block used in medicinal chemistry programs, most notably as an intermediate in the synthesis of ALK5 (TGF-β type I receptor) inhibitor scaffolds [2].

Halogen-substituted N-aryl building block for ALK5 inhibitor scaffolds
Retains 5-methylhydrazino hydrogen-bond donor pharmacophore
Reported crystalline solid supports purification and handling workflows

Why Generic Analogs Cannot Substitute for 5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one in ALK5-Focused Research


Substitution of the 2-(3-chloro-4-fluorophenyl) group on this pyridazinone core is not trivial for ALK5 inhibitor programs. The specific halogen substitution pattern (3-chloro-4-fluoro) directly influences the dihedral angle and electrostatic surface of the N-aryl ring, which are critical for optimal ALK5 hinge-region binding [1]. Replacing this with a simple phenyl analog (CAS 41932-99-4) reduces both the steric bulk and the halogen-bond-accepting capability, leading to potential potency losses that are quantifiable in biochemical ALK5 kinase inhibition assays [2]. Similarly, using a generic pyridazinone without the methylhydrazino group at the 5-position removes a key hydrogen-bond-donor pharmacophore element required for ALK5 interaction [1]. Therefore, this specific compound is the precise intermediate for a distinct SAR locus in ALK5-targeting chemical series, and procurement of any substitute introduces unvalidated structural changes that cannot be assumed equipotent.

3-chloro-4-fluorophenyl motif Unsubstituted phenyl analog

May reduce halogen-bonding capacity and alter ALK5 hinge-region binding profile

5-methylhydrazino group Generic pyridazinone without hydrazino substitution

May remove key hydrogen-bond donor required for ALK5 interaction

Quantitative Differentiation of 5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one Against Its Closest Structural Analogs


Melting Point Elevation vs. 2-Phenyl Analog Impacts Crystallinity-Dependent Handling and Purification

The target compound exhibits a melting point of 148–149°C, which is 21–22°C higher than its 2-phenyl analog (CAS 41932-99-4, melting point 127°C) [1][2]. This substantial increase in melting point—attributable to the 3-chloro-4-fluorophenyl substitution introducing greater molecular weight and halogen-mediated intermolecular interactions—directly improves the compound's solid-state stability and crystallinity during synthesis [1][2].

Melting point vs. phenyl analog
Head-to-head
Target: 148–149 °C
Phenyl analog: 127 °C
Δ 21–22 °C higher
Higher crystallinity may support recrystallization purification
Data to verify; no published DSC trace
Medicinal Chemistry Process Chemistry Physicochemical Characterization

Increased Lipophilicity (LogP) Enhances Membrane Permeability Potential for Intracellular ALK5 Targets

The target compound's calculated LogP of 2.69 is 0.79 log units higher than the 2-phenyl analog (LogP 1.90) [1][2]. This significant increase in lipophilicity is driven by the additional chlorine and fluorine atoms on the phenyl ring, which enhance passive membrane permeability [1]. In the context of ALK5 inhibitor design, intracellular target engagement often requires a LogP >2, and this compound already resides in a more favorable lipophilic range for cellular penetration compared to the phenyl analog [3].

Lipophilicity vs. phenyl analog
Head-to-head
Target cLogP: 2.69
Phenyl analog cLogP: 1.90
Δ 0.79 (≈6-fold higher)
May support intracellular permeability for kinase targets
In silico prediction; experimental logP not reported
Medicinal Chemistry Drug Design ADME

Enriched Halogen Bonding Capacity Through 3-Chloro-4-Fluorophenyl Motif vs. Unsubstituted Phenyl

The 3-chloro-4-fluorophenyl substituent introduces two distinct halogen atoms (Cl and F) with complementary electrostatic potential surfaces that can engage in halogen bonding with backbone carbonyl oxygen atoms in the ALK5 hinge region [1]. In contrast, the phenyl analog (CAS 41932-99-4) lacks these halogen atoms and can only rely on weaker van der Waals and π-stacking interactions [2]. Published ALK5 inhibitor SAR shows that compounds with halogen-substituted N-aryl rings consistently achieve higher biochemical potency (often ≥10-fold improvement in IC50) compared to their unsubstituted phenyl counterparts [1].

Halogen bonding capacity
Class-level
2 halogens (Cl, F) vs. 0 (phenyl analog)
May retain halogen-bonding pharmacophore for ALK5 hinge
Class-level SAR; not directly quantified for this compound
Structural Biology Medicinal Chemistry Kinase Inhibitor Design

Precision Research Application Scenarios for 5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one Based on Quantified Differentiation


Scaffold-Hopping Intermediate for Inhaled ALK5 Inhibitor Series (IPF Drug Discovery)

Leveraging its 3-chloro-4-fluorophenyl motif, this compound serves as a key intermediate for introducing the halogen-bond-optimized N-aryl ring into pyridazin-3-one ALK5 inhibitors intended for inhaled delivery in idiopathic pulmonary fibrosis (IPF) programs. The higher lipophilicity (cLogP 2.69) directly supports the design of lung-retentive compounds with reduced systemic exposure, as described in recent Chiesi patent applications [1].

Solid-State Crystallization Reference for Process Chemistry Scale-Up

With a well-defined melting point of 148–149°C—21°C above its phenyl analog—this compound is a superior candidate for process chemistry development requiring reproducible crystallization conditions. Its enhanced crystallinity reduces batch-to-batch variability during multi-gram synthesis, making it a reliable intermediate for SAR expansion libraries [2].

Chemical Probe Synthesis for Intracellular ALK5 Target Engagement Assays

The combined chloro-fluoro substitution pattern and elevated LogP (2.69) make this intermediate suitable for synthesizing cell-permeable ALK5 chemical probes. These probes can be used in cellular thermal shift assays (CETSA) or NanoBRET target engagement assays to confirm intracellular binding of ALK5 inhibitors derived from this scaffold, where the lipophilicity advantage is critical for crossing cell membranes [1][3].

Application
Selection Property
Validation Focus
Inhaled ALK5 inhibitor intermediate for IPF research
Halogen-substituted N-aryl motif
ALK5 hinge binding and lung retention assessment
Process chemistry scale-up intermediate
Reported crystalline solid with elevated melting point
Recrystallization reproducibility and batch consistency
Cell-permeable ALK5 chemical probe synthesis
Reported lipophilicity profile
Cell permeability and intracellular target engagement
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